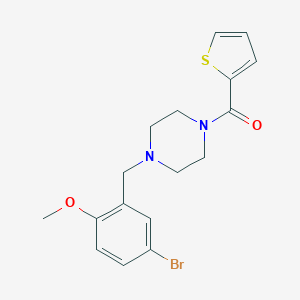
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with an ethyl group and a propanamide chain attached to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethyl group. The next step involves the attachment of the propanamide chain to the piperazine ring. Finally, the methylphenyl group is introduced to complete the synthesis. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-ethyl-1-piperazinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- (4-Ethyl-1-piperazinyl)(3-hydroxy-4-methylphenyl)methanone
- (4-Ethyl-1-piperazinyl)(4-methylphenyl)methanone
Uniqueness
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide is unique due to its specific structural features, such as the combination of the piperazine ring with the propanamide chain and the methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H25N3O |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
3-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Clé InChI |
YWBDETADHUIETM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)


![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
METHANONE](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)
![1-isopropyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248480.png)


